molecular formula C22H23N3O3 B11149222 N-(2-morpholinoethyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

N-(2-morpholinoethyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11149222
M. Wt: 377.4 g/mol
InChI Key: HEGJPAONYUZOGS-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinoethyl group, a phenyl group, and an isoquinolinecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinoethyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with morpholine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-morpholinoethyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2-morpholinoethyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways and mechanisms.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features enable it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
  • 2-Morpholinoethyl-substituted benzimidazolium salts
  • N-(2-morpholinoethyl)-carbodiimide derivatives

Comparison: Compared to similar compounds, N-(2-morpholinoethyl)-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide stands out due to its unique isoquinolinecarboxamide structure. This structural feature imparts distinct chemical and biological properties, making it more versatile and effective in certain applications. For instance, its ability to form stable complexes with metal ions and its reactivity in various chemical reactions highlight its uniqueness.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

InChI

InChI=1S/C22H23N3O3/c26-21(23-10-11-24-12-14-28-15-13-24)20-16-25(17-6-2-1-3-7-17)22(27)19-9-5-4-8-18(19)20/h1-9,16H,10-15H2,(H,23,26)

InChI Key

HEGJPAONYUZOGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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